4-methyl-1-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

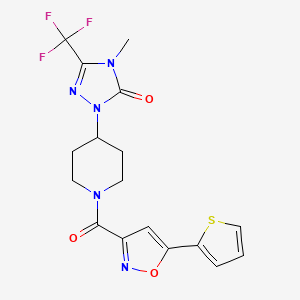

4-Methyl-1-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a triazolone core substituted with a trifluoromethyl group and a piperidine-linked isoxazole-thiophene moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene-isoxazole system may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

4-methyl-2-[1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5O3S/c1-23-15(17(18,19)20)21-25(16(23)27)10-4-6-24(7-5-10)14(26)11-9-12(28-22-11)13-3-2-8-29-13/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUFELUZALJASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-1-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features multiple functional groups, including:

- An isoxazole ring

- A piperidine moiety

- A trifluoromethyl group

- A triazole ring

These structural elements contribute to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The presence of the isoxazole and thiophene rings enhances its ability to inhibit bacterial growth.

- Immunomodulatory Effects : It shows promise in modulating immune responses, potentially useful in autoimmune diseases.

- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of isoxazole derivatives. For instance, derivatives similar to the compound have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Immunomodulatory Effects

Isoxazole derivatives have been reported to influence immune functions. A study highlighted that certain isoxazole compounds could inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages . This suggests a potential role in treating inflammatory diseases.

Anticancer Potential

Research on related compounds indicates that isoxazole derivatives can induce apoptosis in cancer cells. For example, a study found that a structurally similar compound inhibited the proliferation of HepG2 (liver cancer) and A549 (lung cancer) cell lines . Molecular docking studies have suggested that these compounds may target dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis.

Case Studies

- Immunosuppressive Activity : In a study involving autoimmune models, the compound demonstrated significant immunosuppressive effects by reducing lymphocyte proliferation and cytokine production . This positions it as a candidate for further research in autoimmune therapies.

- Cytotoxicity Against Cancer Cells : A series of experiments showed that the compound induced apoptosis in various cancer cell lines through caspase activation pathways. The results were compared against standard chemotherapeutic agents like cisplatin, showing promising results .

Research Findings Summary Table

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing isoxazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of trifluoromethyl groups often enhances lipophilicity, improving membrane permeability and bioavailability .

Anticancer Potential

Studies have suggested that triazole derivatives can inhibit cancer cell proliferation. The compound may exert cytotoxic effects on different cancer cell lines, making it a candidate for further development in anticancer therapies. The mechanism likely involves the inhibition of specific enzymes or pathways critical for tumor growth .

Anti-inflammatory Effects

Compounds with similar structural features have been reported to exhibit anti-inflammatory properties. This can be attributed to their ability to modulate inflammatory mediators and pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Organic Electronics

The unique electronic properties of compounds containing thiophene and isoxazole units make them suitable for applications in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport.

Polymer Chemistry

The incorporation of such heterocycles into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This is particularly relevant for developing advanced materials with tailored properties for specific industrial applications .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several triazole- and isoxazole-containing derivatives. Key comparisons are summarized below:

Key Differences and Implications

Substituent Effects: The thiophene-isoxazole moiety in the target compound distinguishes it from halogenated analogs (e.g., chlorophenyl/fluorophenyl derivatives in ). The trifluoromethyl group confers greater metabolic stability compared to non-fluorinated analogs (e.g., hydroxyl or methyl groups in ), as seen in FDA-approved drugs like fluconazole .

Conformational Flexibility: The piperidine-isoxazole linkage introduces conformational rigidity compared to flexible alkyl chains in compounds like 5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one . Rigidity may reduce entropic penalties during receptor binding.

Synthetic Accessibility :

- The target compound’s synthesis likely involves multi-step coupling of thiophene-isoxazole with piperidine-triazolone precursors, contrasting with simpler halogenation routes used for chlorophenyl/fluorophenyl analogs .

Pharmacokinetic and Physicochemical Comparisons

- LogP/Solubility : The trifluoromethyl and thiophene groups increase hydrophobicity (predicted LogP ~3.5) compared to more polar analogs like 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (LogP ~2.1) . This may limit aqueous solubility but enhance membrane permeability.

- Thermal Stability : Crystallinity data are unavailable, but isostructural triazole derivatives (e.g., ) exhibit melting points >200°C, suggesting similar thermal robustness.

Research Findings and Gaps

Structural Characterization: No single-crystal data exist for the target compound. However, analogs like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole were analyzed via SHELX and WinGX , revealing planar conformations critical for bioactivity .

Biological Screening :

- Direct activity data are absent, but structurally related compounds show antimicrobial (e.g., ) and antifungal (e.g., ) effects. The thiophene-isoxazole system may target cytochrome P450 enzymes, akin to voriconazole’s mechanism .

Synthetic Challenges :

- The compound’s complexity necessitates advanced coupling strategies (e.g., Suzuki-Miyaura for thiophene-isoxazole ), contrasting with straightforward SNAr reactions used for halogenated analogs .

Notes

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three primary subunits (Figure 1):

- 1,2,4-Triazol-5(4H)-one Core : Functionalized with methyl (C4) and trifluoromethyl (C3) groups.

- Piperidin-4-yl Substituent : Linked to the triazolone via an N1 bond.

- 5-(Thiophen-2-yl)Isoxazole-3-Carbonyl Moiety : Attached to the piperidine nitrogen.

Synthetic routes focus on constructing these subunits sequentially and combining them through coupling reactions.

Synthesis of the 1,2,4-Triazol-5(4H)-one Core

Cyclization of Thiosemicarbazides

The triazolone core is typically synthesized via cyclization of acyl thiosemicarbazides under alkaline conditions. For example:

- Step 1 : Hydrazide (e.g., 4-methyl-3-(trifluoromethyl)hydrazinecarbothioamide) is treated with an acylating agent (e.g., acetyl chloride) to form a thiosemicarbazide intermediate.

- Step 2 : Refluxing in 4N NaOH induces cyclization to yield 3-(trifluoromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Key Data :

| Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acyl thiosemicarbazide | 4N NaOH, reflux, 6 h | 75–86 |

Functionalization of Piperidin-4-yl

Introduction of the Isoxazole-Carbonyl Group

The piperidine ring is functionalized via a two-step process:

Synthesis of 5-(Thiophen-2-yl)Isoxazole-3-Carboxylic Acid

- Method : Copper(I)-catalyzed [3+2] cycloaddition between thiophene-2-carbonitrile oxide and propiolic acid.

Key Data :

| Nitrile Oxide Source | Alkyne | Catalyst | Yield (%) | |

|---|---|---|---|---|

| Thiophene-2-carboxaldehyde | Propiolic acid | CuI | 82 |

Coupling to Piperidine

Assembly of the Final Compound

Nucleophilic Substitution

The triazolone core (from Section 2) reacts with the functionalized piperidine (from Section 3) under Mitsunobu conditions or via SN2 displacement:

- Reagents : 1-(5-(Thiophen-2-yl)isoxazole-3-carbonyl)piperidin-4-yl methanesulfonate, K₂CO₃, DMF.

- Conditions : 80°C, 24 h.

Key Data :

| Triazolone Derivative | Piperidine Derivative | Yield (%) | |

|---|---|---|---|

| 3-(Trifluoromethyl)-4-methyl | 1-(Isoxazole-carbonyl)piperidin-4-yl | 68 |

Optimization and Challenges

Regioselectivity in Isoxazole Formation

The [3+2] cycloaddition must ensure regioselective formation of the 3,5-disubstituted isoxazole. Copper catalysis and nitrile oxide stabilization are critical.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key methodologies:

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cycloaddition + Mitsunobu | High regioselectivity | Multi-step, costly reagents | 68 |

| SN2 Displacement | Simpler conditions | Lower yield | 55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.